6-Chloro-4-hydroxycoumarin

説明

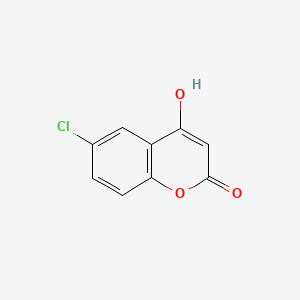

Structure

3D Structure

特性

IUPAC Name |

6-chloro-4-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMZENGQNOATEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715781 |

Source

|

| Record name | 6-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19484-57-2 |

Source

|

| Record name | 6-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-4-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloro-4-hydroxycoumarin chemical properties

An In-Depth Technical Guide to the Chemical Properties of 6-Chloro-4-hydroxycoumarin

Introduction

The 4-hydroxycoumarin scaffold is a cornerstone in medicinal chemistry and organic synthesis, most famously recognized as the structural core of widely used oral anticoagulants like warfarin.[1][2] These compounds function as vitamin K antagonists, critically inhibiting the enzyme vitamin K epoxide reductase in the liver, thereby disrupting the blood coagulation cascade.[1][3] The introduction of substituents onto the benzopyrone ring system allows for the fine-tuning of the molecule's physicochemical and pharmacological properties. This guide provides a detailed technical exploration of this compound, a halogenated derivative with significant potential. The presence of a chlorine atom at the C-6 position, para to the ring fusion, has been shown to enhance anticoagulant activity in related structures, making this compound a subject of considerable interest for researchers, scientists, and drug development professionals.[3] We will delve into its structural characteristics, spectroscopic signature, synthesis, reactivity, and biological relevance.

Physicochemical and Structural Properties

This compound is an organochlorine compound classified as a hydroxycoumarin.[4][5] It presents as a solid with a high melting point, indicating a stable crystalline lattice.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 6-chloro-4-hydroxychromen-2-one | [4] |

| Synonyms | 4-hydroxy-6-chlorocoumarin, 6-chloro-4-coumarinol | [4] |

| CAS Number | 19484-57-2 | [6] |

| Molecular Formula | C₉H₅ClO₃ | [4][6] |

| Molecular Weight | 196.59 g/mol | [6] |

| Melting Point | 291 °C (decomposes) | [5][6] |

| Appearance | Solid | N/A |

Tautomerism: A Key to Reactivity

A fundamental chemical property of 4-hydroxycoumarins is their existence in a state of keto-enol tautomerism. This compound can exist in equilibrium between two primary forms: the enol form (4-hydroxy-2-chromenone) and the keto form (6-chloro-2,4-chromandione).[7][8] Spectroscopic evidence, particularly from NMR, indicates that the enol form (A) is the predominant species in solution.[8][9] This equilibrium is crucial as it dictates the molecule's reactivity, influencing which sites are susceptible to electrophilic or nucleophilic attack.[10]

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for the 6-chloro derivative is not detailed in the provided literature, its ¹H and ¹³C NMR spectra can be reliably predicted based on the well-documented spectra of the parent 4-hydroxycoumarin.[7][11][12] The chlorine atom at C-6, being an electron-withdrawing group, will influence the chemical shifts of the nearby aromatic protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale for Prediction (vs. 4-hydroxycoumarin) |

| C-2 | - | ~161 | Little change expected. |

| C-3 | ~5.7 (s) | ~91 | Little change expected. |

| C-4 | - | ~165 | Little change expected. |

| C-4a | - | ~121 | Minor shift due to electronic changes on the ring. |

| C-5 | ~7.9 (d) | ~125 | Downfield shift due to para-relationship with Cl. |

| C-6 | - | ~128 | Site of substitution, signal will be downfield. |

| C-7 | ~7.7 (dd) | ~133 | Downfield shift due to ortho-relationship with Cl. |

| C-8 | ~7.4 (d) | ~118 | Minor shift due to meta-relationship with Cl. |

| C-8a | - | ~152 | Minor downfield shift. |

| 4-OH | >12 (br s) | - | Broad signal, highly dependent on concentration and solvent. |

Predicted shifts are based on data for 4-hydroxycoumarin[7][11] and standard substituent effects.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. The spectrum is characterized by a strong carbonyl stretch and a broad hydroxyl absorption.[13]

-

O-H Stretch: A broad band is expected in the region of 3300-3500 cm⁻¹, characteristic of the hydroxyl group.[7][11]

-

C=O Stretch: A strong, sharp absorption corresponding to the lactone carbonyl group is anticipated around 1650-1670 cm⁻¹.[7][11]

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1500-1600 cm⁻¹ region.[7][11]

-

C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹, would correspond to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The key diagnostic feature will be the presence of two molecular ion peaks due to the isotopic abundance of chlorine: one at m/z 196 (for ³⁵Cl) and another at m/z 198 (for ³⁷Cl) in an approximate 3:1 intensity ratio .[4]

-

Fragmentation: A primary fragmentation pathway, similar to the parent compound, involves the loss of a ketene moiety (CH₂=C=O, 42 Da) from the pyrone ring, leading to a fragment ion.[7]

Synthesis and Reactivity

Synthetic Pathways

4-hydroxycoumarins are commonly synthesized via the condensation of a phenol with a malonic acid derivative, followed by intramolecular cyclization. For this compound, the logical starting material is 4-chlorophenol.[7]

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the nucleophilic character of the C-3 position and the acidic hydroxyl group at C-4.[10]

-

C-3 Position: This carbon is highly nucleophilic and readily undergoes electrophilic substitution. It is the primary site for reactions such as alkylation, acylation, and condensation with aldehydes (Knoevenagel condensation), which is fundamental to the synthesis of many anticoagulant drugs like warfarin.[7][10]

-

4-OH Group: The hydroxyl group can be O-alkylated or O-acylated. The choice between C-alkylation and O-alkylation often depends on the reaction conditions and the "hardness" or "softness" of the electrophile.[10] Hard nucleophiles tend to attack the oxygen atom, while soft ones prefer the carbon at position 3.[10]

The chlorine substituent at C-6 is generally unreactive under typical synthetic transformations but serves to modulate the electronic properties of the entire molecule, thereby influencing its biological activity.[3]

Caption: Primary reactive sites on the this compound scaffold.

Biological Activity and Applications

The primary pharmacological interest in 4-hydroxycoumarin derivatives lies in their anticoagulant properties.[3][14] Studies have demonstrated that the introduction of a halogen, such as chlorine, at the para-position (C-6) of the aromatic ring can lead to potent anticoagulant effects.[3] This makes this compound a valuable precursor and a potentially active molecule in its own right. It can be used as a key intermediate in the synthesis of more complex derivatives, including novel anticoagulants, rodenticides, and other biologically active compounds.[5][6][15] The broader class of coumarins has been investigated for a wide array of biological activities, including anti-inflammatory, antibacterial, antiviral, and anti-cancer properties, suggesting that derivatives of this compound may also possess a diverse pharmacological profile.[3][16][17]

Experimental Protocols

Protocol: NMR Sample Preparation and Analysis

This protocol ensures high-quality data for structural verification.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. DMSO is a suitable solvent due to the compound's polarity and high melting point.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Use a standard single-pulse experiment. Set the spectral width to cover a range from 0 to 16 ppm. An acquisition time of ~3 seconds and a relaxation delay of 2-5 seconds are recommended.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., 'zgpg30'). A wider spectral width (0-200 ppm) is required. A longer acquisition time and a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Protocol: General Synthesis via Pechmann Condensation

This describes a common method for synthesizing 4-hydroxycoumarins.

-

Reactant Setup: In a round-bottom flask, combine 1 equivalent of 4-chlorophenol and 1.1 equivalents of malonic acid.

-

Catalyst/Solvent: Add a dehydrating agent/catalyst such as polyphosphoric acid (PPA) or Eaton's reagent. Alternatively, phosphorus oxychloride and anhydrous zinc chloride can be used.[7]

-

Heating: Heat the reaction mixture, typically to a temperature between 70-100 °C, with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Precipitation & Filtration: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using melting point analysis, NMR, IR, and MS as described above.

Conclusion

This compound is a structurally significant molecule with well-defined chemical properties. Its tautomeric nature, coupled with distinct reactive sites at the C-3 and 4-OH positions, makes it a versatile intermediate for organic synthesis. The spectroscopic signatures, particularly the isotopic pattern in mass spectrometry and predictable shifts in NMR, allow for its unambiguous identification. The presence of the C-6 chloro-substituent is known to enhance the anticoagulant activity characteristic of the 4-hydroxycoumarin class, positioning this compound as a valuable scaffold for the development of new therapeutic agents and other bioactive molecules. This guide provides the foundational knowledge necessary for researchers to effectively utilize and explore the full potential of this compound in their scientific endeavors.

References

- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 21(1), 84-104.

-

Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4813. [Link]

- Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383.

- Traven, V. F., et al. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry.

-

Wikipedia. (n.d.). 4-Hydroxycoumarins. Retrieved from [Link]

- Rudhani, I., et al. (2020). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences.

- ResearchGate. (n.d.). Possible tautomeric structures of 4-hydroxycoumarin 1 (A–C).

- Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxycoumarin. Retrieved from [Link]

- Rudhani, I., et al. (2022). ANTICOAGULANT ACTIVITY OF COUMARIN DERIVATIVES. Malaysian Applied Biology Journal.

- ResearchGate. (n.d.). Infrared spectrum of 6-hydroxy-4-methyl-5,7-(bis p-chlorophenylazo)coumarin.

- ResearchGate. (n.d.). ¹H NMR spectra of 6-hydroxy-4-methyl-5,7-(bis p-chlorophenylazo)coumarin.

-

SpectraBase. (n.d.). This compound [FTIR]. Retrieved from [Link]

- Amerigo Scientific. (n.d.). This compound (97%).

- ResearchGate. (n.d.). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.

- Semantic Scholar. (n.d.).

-

PubChemLite. (n.d.). This compound (C9H5ClO3). Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis and biological activity of compounds based on 4-hydroxycoumarin.

- MDPI. (n.d.).

- Loarueng, C., et al. (2019).

- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151-157.

- Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents.

- International Journal of Modern Pharmaceutical Research. (2024).

- BenchChem. (n.d.). Spectroscopic characterization (NMR, IR, UV-Vis) of 4-Hydroxycoumarin.

- Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Current Analytical Chemistry.

- Royal Society of Chemistry. (n.d.). Methods.

- Science and Education Publishing. (n.d.).

Sources

- 1. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]

- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H5ClO3 | CID 54686348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 19484-57-2 [chemicalbook.com]

- 6. This compound 97 19484-57-2 [sigmaaldrich.com]

- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. jms.mabjournal.com [jms.mabjournal.com]

- 15. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 16. mdpi.com [mdpi.com]

- 17. ijmpronline.com [ijmpronline.com]

An In-depth Technical Guide to the Structure Elucidation of 6-Chloro-4-hydroxycoumarin

This guide provides a comprehensive technical overview for the definitive structure elucidation of 6-chloro-4-hydroxycoumarin, a significant heterocyclic compound. As a substituted 4-hydroxycoumarin, it shares a core scaffold with many important biologically active molecules, including anticoagulants and rodenticides.[1][2][3][4] The precise determination of its chemical structure is paramount for understanding its reactivity, biological activity, and for the development of new therapeutic agents.[1]

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple listing of analytical techniques to provide a causal understanding behind experimental choices, ensuring a self-validating and robust approach to structural confirmation.

The Structural Landscape: Tautomerism and Key Features

Before delving into analytical techniques, it is crucial to understand a fundamental characteristic of 4-hydroxycoumarins: tautomerism. This compound can theoretically exist in multiple tautomeric forms, primarily the 4-hydroxy-2-chromenone (enol form) and the 2,4-chromandione (keto form).[1][2] However, extensive spectroscopic and computational studies have overwhelmingly demonstrated that the 4-hydroxy-2-chromenone (enol) form is the predominant tautomer in a wide array of solvents.[1][5][6] Our analytical approach is thus designed to confirm this stable enol structure.

The core structure is a benzopyrone, specifically a coumarin nucleus, with a chlorine atom at the 6-position and a hydroxyl group at the 4-position.[7] The presence and position of these substituents create a unique electronic environment that is reflected in its spectroscopic signatures.

A Multi-faceted Analytical Workflow for Unambiguous Elucidation

A singular analytical technique is rarely sufficient for complete structure elucidation. A synergistic approach, combining data from multiple spectroscopic and spectrometric methods, provides the necessary cross-validation for an authoritative structural assignment. The logical flow of this process is outlined below.

Caption: Integrated workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[8] For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chloro- and hydroxyl-substituents, along with the pyrone ring, create a distinct pattern of signals.

-

Causality of Signal Positions: The aromatic protons are deshielded by the benzene ring current and appear in the downfield region (δ 7.0-8.0 ppm). The chlorine atom at C-6 has a modest electron-withdrawing effect, which will subtly influence the chemical shifts of the aromatic protons relative to the unsubstituted 4-hydroxycoumarin. The proton at the C-3 position is a characteristic singlet, appearing in a region typical for vinylic protons (around δ 5.5-6.0 ppm).[1] The hydroxyl proton at C-4 is often a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.[8]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

-

Causality of Signal Positions: The carbonyl carbon (C-2) and the hydroxyl-bearing carbon (C-4) are significantly deshielded and appear far downfield (typically >160 ppm).[1][8] The carbon atom bonded to chlorine (C-6) will also show a characteristic downfield shift due to the electronegativity of the halogen. The remaining aromatic carbons and the vinylic C-3 will appear at intermediate chemical shifts.

Expected NMR Data

While a fully assigned spectrum for this compound requires experimental acquisition, the expected chemical shifts can be predicted based on data from 4-hydroxycoumarin and known substituent effects.

| ¹H NMR Data (Predicted in DMSO-d₆) | ¹³C NMR Data (Predicted in DMSO-d₆) |

| Proton | δ (ppm) |

| H-3 | ~5.7 |

| H-5 | ~7.9 |

| H-7 | ~7.7 |

| H-8 | ~7.4 |

| OH | Variable |

Note: These are predicted values based on published data for 4-hydroxycoumarin and related structures.[1][8] Actual experimental values may vary.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] The spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of key structural motifs.

-

O-H Stretch: A broad band in the region of 3300-3500 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[2]

-

C=O Stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the α,β-unsaturated lactone (ester) carbonyl group.[2]

-

C=C Stretches: Aromatic and vinylic C=C stretching vibrations will appear in the 1500-1630 cm⁻¹ region.[2][9]

-

C-O Stretch: The C-O stretching of the lactone and the enol will be observed in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region can often be attributed to the C-Cl stretching vibration.

Caption: Tautomeric equilibrium of this compound, favoring the enol form.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.[10] For this compound (C₉H₅ClO₃), the nominal molecular weight is 196 g/mol .[7][11]

-

Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z 196. A key diagnostic feature will be the presence of an M+2 peak at m/z 198 with an intensity of approximately one-third that of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

-

Key Fragmentation Pathway: A common fragmentation pathway for coumarins is the loss of a carbon monoxide (CO) molecule (28 Da) from the pyrone ring to form a benzofuran radical ion.[12][13] Therefore, a significant fragment ion is expected at m/z 168 (and a corresponding isotope peak at m/z 170). Subsequent losses of another CO molecule or a chlorine radical can lead to further fragmentation.

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols are provided.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-15 mg of purified this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -OH.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C) or an internal standard (TMS).

-

Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants. Assign the chemical shifts for all signals in the ¹³C NMR spectrum.

-

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry this compound with ~150 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16-32 scans for the background (empty sample compartment or pure KBr pellet) and the sample.

-

-

Data Analysis:

-

Acquire a background spectrum and then the sample spectrum.

-

Ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

-

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source (e.g., a quadrupole, time-of-flight, or magnetic sector instrument).

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and relevant fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) and the M+2 isotope peak to confirm the presence of chlorine.

-

Analyze the fragmentation pattern, identifying major fragment ions and proposing logical neutral losses (e.g., CO, Cl, H).

-

Compare the observed fragmentation pattern with known patterns for coumarin derivatives.[12][14][15]

-

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. NMR spectroscopy provides the fundamental carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation analysis. By employing these techniques in concert and understanding the chemical principles that govern their outcomes, researchers can achieve an unambiguous and definitive structural assignment, forming a solid foundation for further chemical and biological investigation.

References

-

Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1998). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 76(4), 488-495. Available from: [Link]

-

Bouasla, R., Amaro-Luis, J. M., & Benayache, S. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Algerian Journal of Natural Products, 5(2), 436-479. Available from: [Link]

-

Traven, V. F., Negrebetsky, V. V., & Vorobjeva, L. I. (1998). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Russian Chemical Bulletin, 47(10), 1989-1995. Available from: [Link]

-

NIST. 2H-1-Benzopyran-2-one, 4-hydroxy-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

-

Bouasla, R., & Amaro-Luis, J. M. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. Available from: [Link]

-

Adilović, E., et al. (2018). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Chemistry & Biodiversity, 15(8), e1800169. Available from: [Link]

-

PubChem. 4-Hydroxycoumarin. National Center for Biotechnology Information. Available from: [Link]

-

Ali, M. A., et al. (2017). 1H NMR spectra of 6-hydroxy-4-methyl-5,7-(bis p-chlorophenylazo)coumarin. Journal of Chemical and Pharmaceutical Research, 9(5), 1-5. Available from: [Link]

-

Zhang, M., et al. (2020). Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Supporting Information. Organic & Biomolecular Chemistry, 18(1), 123-130. Available from: [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2011). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 16(8), 6435-6445. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Dekić, V., Dekić, B., & Radulović, N. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Facta Universitatis, Series: Physics, Chemistry and Technology, 11(1), 101-107. Available from: [Link]

-

Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. Available from: [Link]

-

Ali, M. A., et al. (2017). The mass fragmentation pattern of of 6-hydroxy-4-methyl-5,7-(bis p-chlorophenyl azo) coumarin. ResearchGate. Available from: [Link]

-

Amerigo Scientific. This compound (97%). Available from: [Link]

-

Bouasla, R., Amaro-Luis, J. M., & Benayache, S. (2017). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. ResearchGate. Available from: [Link]

-

Naveen, S., et al. (2006). Crystal Structure of 3-Nitro-4-hydroxycoumarin. ResearchGate. Available from: [Link]

-

Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkivoc, 2019(6), 116-127. Available from: [Link]

-

Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open. Available from: [Link]

-

de Souza, M. V. N., et al. (2005). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Molecules, 10(1), 103-109. Available from: [Link]

-

Al-Majedy, Y. K., et al. (2016). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. International Journal of anaytical and Bioanalytical Chemistry, 6(1), 1-5. Available from: [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2011). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. PMC. Available from: [Link]

-

Taylor & Francis. Structure elucidation – Knowledge and References. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0206259). Available from: [Link]

-

Zhang, Y., et al. (2015). Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 29(17), 1596-1602. Available from: [Link]

-

Dekić, V., et al. (2014). The synthesis and nmr spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)a. SciSpace. Available from: [Link]

-

Zhang, M., et al. (2020). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Chemical Communications, 56(83), 12596-12599. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. This compound | C9H5ClO3 | CID 54686348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benthamopen.com [benthamopen.com]

- 13. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]

- 15. Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-4-hydroxycoumarin (CAS: 19484-57-2): A Comprehensive Technical Guide for Drug Discovery and Development

This in-depth technical guide provides a comprehensive overview of 6-Chloro-4-hydroxycoumarin, a halogenated derivative of the versatile 4-hydroxycoumarin scaffold. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, physicochemical properties, and burgeoning potential in medicinal chemistry. By synthesizing established knowledge with mechanistic insights, this guide aims to serve as a critical resource for leveraging this molecule in the design and development of novel therapeutic agents.

Introduction: The Significance of the 4-Hydroxycoumarin Scaffold and the Role of Halogenation

4-Hydroxycoumarin and its derivatives represent a cornerstone in the architecture of numerous biologically active compounds.[1][2] From the blockbuster anticoagulant Warfarin to a plethora of molecules exhibiting anticancer, antimicrobial, and anti-inflammatory properties, the 4-hydroxycoumarin nucleus is a privileged scaffold in medicinal chemistry.[2][3] Its unique electronic and structural features, including the lactone ring and the acidic hydroxyl group, provide a versatile platform for chemical modification and interaction with biological targets.

The introduction of a chlorine atom at the 6-position of the coumarin ring, yielding this compound, significantly modulates the molecule's physicochemical and pharmacological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and provide additional points of interaction with target proteins, often leading to enhanced biological activity. This guide will delve into the specific attributes of this compound, exploring how this structural modification influences its synthetic accessibility and therapeutic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is paramount for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 19484-57-2 | [4][5] |

| Molecular Formula | C₉H₅ClO₃ | [4] |

| Molecular Weight | 196.59 g/mol | [4] |

| Melting Point | 291 °C (decomposes) | [6][7] |

| Appearance | White to light yellow powder/crystal | [8] |

| IUPAC Name | 6-chloro-4-hydroxychromen-2-one | [4] |

| Synonyms | 6-chloro-4-hydroxy-2H-chromen-2-one, 4-hydroxy-6-chlorocoumarin | [4] |

Spectroscopic Characterization

The structural integrity of synthesized this compound must be rigorously confirmed through spectroscopic analysis. Below are the expected spectral characteristics based on the analysis of 4-hydroxycoumarin and related derivatives.[3][9]

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, with splitting patterns influenced by the chlorine substituent, and a characteristic singlet for the proton at the C3 position. The hydroxyl proton may appear as a broad singlet. |

| ¹³C NMR | Resonances for the nine carbon atoms, including the carbonyl carbon of the lactone, the enolic carbon at C4, and the aromatic carbons, with chemical shifts influenced by the electron-withdrawing chlorine atom. |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for the O-H stretch (broad), C=O stretch of the lactone, and C=C stretches of the aromatic and pyrone rings.[9][10] |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the condensation of a substituted phenol with a malonic acid equivalent, a reaction central to the formation of the 4-hydroxycoumarin scaffold.[10][11][12] The most direct approach involves the reaction of 4-chlorophenol with a suitable C3 synthon.

Synthetic Pathway Overview

A common and effective method for the synthesis of 4-hydroxycoumarins is the Pechmann condensation or variations thereof, which involves the reaction of a phenol with a β-ketoester or malonic acid derivative under acidic conditions.[13][14] A particularly relevant method for this specific molecule is the reaction of 4-chlorophenol with Meldrum's acid, followed by cyclization.

Sources

- 1. aseestant.ceon.rs [aseestant.ceon.rs]

- 2. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. In vitro metabolism of a new 4-hydroxycoumarin anticoagulant. Structure of an unusual metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C9H5ClO3 | CID 54686348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of 6-Chloro-4-hydroxycoumarin

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-hydroxycoumarin from 4-chlorophenol

This compound is a pivotal heterocyclic compound, serving as a crucial intermediate in the development of pharmaceuticals and other bioactive molecules.[1] Its scaffold is fundamental to a class of compounds known for their anticoagulant properties, acting as vitamin K antagonists.[2][3] This makes it a key building block in the synthesis of anticoagulant drugs essential for treating and preventing thromboembolic disorders.[1][2] Beyond medicine, its derivatives find applications in agrochemicals and as fluorescent probes.[1]

This guide provides a comprehensive exploration of the primary synthetic route to this compound, beginning with the readily available precursor, 4-chlorophenol. We will delve into the core chemical principles, reaction mechanisms, and a detailed experimental protocol, offering insights grounded in established organic chemistry.

Core Synthesis Methodology: The Pechmann Condensation

The most direct and widely applied method for synthesizing 4-hydroxycoumarins from simple phenols is a variation of the Pechmann condensation.[4] This classic named reaction typically involves the acid-catalyzed condensation of a phenol with a β-ketoester to yield a 4-substituted coumarin.[5][6][7][8] For the synthesis of a 4-hydroxycoumarin, malonic acid (or its derivatives) is used in place of a β-ketoester.[4][9]

Causality Behind Experimental Choices

-

Selection of Precursors:

-

4-Chlorophenol: This starting material directly incorporates the desired chlorine substituent at what will become the 6-position of the coumarin ring. The chlorine atom is an electron-withdrawing group, which deactivates the phenol ring towards electrophilic substitution.[7][10] Consequently, the synthesis of this compound requires more stringent or "harsh" reaction conditions (e.g., stronger acids, higher temperatures) compared to syntheses using electron-rich phenols like resorcinol.[7]

-

Malonic Acid: To achieve the 4-hydroxy substitution, malonic acid is the ideal C3 synthon. The reaction mechanism involves an initial acylation of the phenol followed by an intramolecular cyclization and dehydration, ultimately forming the pyrone ring with a hydroxyl group at the C4 position.[9]

-

-

The Role of the Catalyst:

-

The Pechmann condensation is performed under strong acidic conditions.[5] A variety of Brønsted acids (e.g., sulfuric acid, trifluoroacetic acid) and Lewis acids (e.g., aluminum chloride, zinc chloride) can be employed.[5][6][10] The catalyst plays a dual role: it activates the malonic acid for the initial electrophilic acylation of the 4-chlorophenol and subsequently promotes the intramolecular cyclization (a Friedel-Crafts type reaction) to form the heterocyclic ring.[5][6][9] In recent years, there has been a shift towards using reusable solid acid catalysts to enhance the environmental profile of the synthesis.[10]

-

Reaction Mechanism

The synthesis of this compound from 4-chlorophenol and malonic acid proceeds through a well-defined sequence of steps catalyzed by a strong acid:

-

Acylation: The reaction initiates with the acylation of 4-chlorophenol by malonic acid. The acid catalyst protonates one of the carboxylic acid groups of malonic acid, making it a better electrophile. The phenol then attacks this activated carbonyl group, typically at the ortho position to the hydroxyl group, to form a phenoxycarbonyl intermediate.

-

Intramolecular Cyclization (Friedel-Crafts Acylation): The second carboxylic acid group of the intermediate is then activated by the acid catalyst. The phenolic hydroxyl group performs an intramolecular nucleophilic attack on this activated carbonyl carbon.

-

Dehydration: This cyclization forms a heterocyclic intermediate. The final step is the elimination of a water molecule (dehydration) to form the stable, aromatic coumarin ring system, yielding this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a generalized, self-validating procedure for the synthesis of this compound. Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Materials & Reagents:

-

4-Chlorophenol

-

Malonic Acid

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Hydrochloric acid (2M)

-

Ethanol

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous zinc chloride (2.0 eq).

-

Reagent Addition: Gently heat the flask to melt the zinc chloride. To the molten salt, add 4-chlorophenol (1.0 eq) and malonic acid (1.1 eq).

-

Catalyst Introduction: Begin stirring the mixture and slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to 70-80°C using an oil bath. Maintain this temperature for 2-3 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the 4-chlorophenol spot indicates reaction completion.

-

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture over crushed ice in a large beaker. This will hydrolyze the excess POCl₃ and precipitate the crude product.

-

Expected Observation: A solid precipitate should form.

-

-

Isolation: Stir the ice-water mixture for 30 minutes to ensure complete precipitation. Filter the crude solid using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

-

Drying & Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods like NMR and IR to confirm its structure.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation: Key Parameter Optimization

The yield and purity of this compound are highly dependent on the reaction conditions. The table below summarizes the impact of key parameters based on the principles of the Pechmann condensation.

| Parameter | Condition | Rationale & Expected Outcome |

| Catalyst | Strong Lewis acids (POCl₃/ZnCl₂, AlCl₃) vs. Brønsted acids (H₂SO₄) | Lewis acids are often more effective for deactivated phenols like 4-chlorophenol, leading to higher yields.[6][9] However, they can be more difficult to handle. |

| Temperature | 60°C - 100°C | An optimal temperature is crucial. Too low, and the reaction rate will be impractically slow. Too high, and the risk of side reactions and charring increases, reducing yield and purity.[7] |

| Reaction Time | 1 - 5 hours | Sufficient time is needed for the reaction to go to completion. The optimal time should be determined by monitoring (e.g., via TLC) to avoid product degradation from prolonged exposure to harsh conditions. |

| Stoichiometry | Slight excess of Malonic Acid | Using a slight excess of malonic acid can help drive the reaction to completion, ensuring the full conversion of the limiting 4-chlorophenol. |

| Reaction Medium | Solvent-free vs. High-boiling solvent | Solvent-free conditions are often preferred for being more environmentally friendly and can lead to higher reaction concentrations.[11] However, a high-boiling inert solvent can sometimes aid in temperature control and prevent charring. |

Conclusion

The synthesis of this compound from 4-chlorophenol is most effectively achieved through an acid-catalyzed condensation with malonic acid, a variant of the Pechmann reaction. The success of this synthesis hinges on the careful selection of a potent acid catalyst and the optimization of reaction conditions to overcome the deactivating effect of the chloro substituent on the phenol ring. The resulting compound remains a valuable and versatile platform for the development of new therapeutic agents, particularly in the field of anticoagulation.[1][2]

References

-

Wikipedia. Pechmann condensation. [Link]

-

Thompson, A. et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]

-

YouTube. (2021). Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. [Link]

-

RSC Publishing. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. [Link]

-

Indian Academy of Sciences. Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. [Link]

-

ResearchGate. Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. [Link]

-

National Institutes of Health. (2020). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]

-

Exactitude Consultancy. This compound CAS 19484-57-2 Market. [Link]

-

PubMed. (1956). [Synthesis of 4-hydroxy-6-chloro coumarin derivatives]. [Link]

-

Amerigo Scientific. This compound (97%). [Link]

-

ScienceDirect. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. [Link]

-

Indian Academy of Sciences. (1948). A new synthesis of 4-hydroxycoumarins. [Link]

-

PMC. (2011). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]

-

IntechOpen. (2018). A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives. [Link]

-

Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. [Link]

-

RSC Advances. (2015). Cholinium-based ionic liquids for the synthesis of 4-substituted coumarins via Pechmann condensation under solvent-free conditions. [Link]

-

Taylor & Francis Online. Pechmann condensation – Knowledge and References. [Link]

-

Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. [Link]

-

ResearchGate. (2019). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. [Link]

-

Arkivoc. (2019). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS 19484-57-2 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. Pechmann Condensation [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 10. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]

- 11. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to 6-Chloro-4-hydroxycoumarin Derivatives and Analogues

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The 4-hydroxycoumarin core is a well-established "privileged scaffold" in medicinal chemistry, most famously represented by the anticoagulant drug warfarin. However, the therapeutic potential of this heterocyclic system extends far beyond anticoagulation. Strategic modifications to the coumarin ring can unlock a diverse array of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This guide focuses on a specific, yet highly promising, subset of these compounds: the 6-chloro-4-hydroxycoumarin derivatives and their analogues.

The introduction of a chloro group at the 6-position of the coumarin ring significantly influences the molecule's electronic properties and lipophilicity. This seemingly simple modification can lead to profound changes in biological activity, enhancing potency and selectivity for various molecular targets. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of this compound derivatives, offering both foundational knowledge and practical, field-proven insights for researchers in drug discovery and development.

The Chemistry of this compound: Synthesis and Derivatization

The this compound scaffold serves as a versatile starting material for the synthesis of a wide range of derivatives, primarily through reactions at the highly reactive C3 position.

Synthesis of the this compound Core

The foundational step is the synthesis of the this compound nucleus. A common and effective method starts from the appropriately substituted phenol, in this case, 4-chlorophenol.

Workflow for the Synthesis of this compound:

Caption: Synthesis of the this compound core from 4-chlorophenol.

Derivatization at the C3 Position: Expanding the Chemical Space

The nucleophilic character of the C3 position of this compound allows for a variety of synthetic transformations, leading to a diverse library of analogues.

1.2.1. Knoevenagel Condensation for 3-Substituted Derivatives

A robust method for introducing substituents at the C3 position is the Knoevenagel condensation of this compound with various aldehydes.

Workflow for Knoevenagel Condensation:

Caption: General workflow for the synthesis of 3-substituted derivatives via Knoevenagel condensation.

1.2.2. Synthesis of 3,3'-(Arylmethylene)bis(this compound) Derivatives

The reaction of this compound with aromatic aldehydes can also yield dimeric structures, which have shown significant biological activities.[1]

Biological Activities and Therapeutic Potential

The introduction of the 6-chloro substituent modulates the biological profile of the 4-hydroxycoumarin scaffold, often enhancing its anticancer and antimicrobial properties.

Anticancer Activity: Targeting Key Signaling Pathways

Numerous studies have demonstrated the cytotoxic effects of coumarin derivatives against a range of cancer cell lines.[2][3][4][5][6] Evidence suggests that some of these compounds exert their effects by modulating critical cell signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[5][7][8]

Proposed Mechanism of Action via PI3K/Akt Pathway Inhibition:

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Comparative Cytotoxicity of Halogenated Coumarin Derivatives:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Leukemia) | 45.8 | [9] |

| LS180 (Colon) | 32.7 | [9] | |

| MCF-7 (Breast) | 36.5 | [9] | |

| 3,3'-((2-chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) | Staphylococcus aureus (antibacterial) | 40 (MIC) | [10] |

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

Coumarin derivatives have long been recognized for their antimicrobial properties.[11][12][13][14] The 6-chloro substitution can enhance the antibacterial and antifungal activity, making these compounds promising candidates for combating drug-resistant microbial strains.

Antimicrobial Activity of Coumarin Derivatives:

| Compound Class | Microbial Strain | Activity | Reference |

| 4-Hydroxycoumarin Schiff bases | Staphylococcus aureus | Significant Inhibition | [11] |

| Escherichia coli | Good Inhibition | [11] | |

| Bis-coumarins | Staphylococcus aureus | Good Inhibition | [10] |

| General 4-hydroxycoumarins | Gram-positive bacteria | Good Inhibition | [12][15] |

| Gram-negative bacteria | Moderate Inhibition | [12][15] |

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the synthesis and evaluation of this compound derivatives. These are based on established methodologies and should be adapted and optimized for specific derivatives and experimental setups.

Protocol 1: Synthesis of 3-Acetyl-6-chloro-4-hydroxycoumarin

This protocol describes the acylation of this compound, a key intermediate for further derivatization.[16]

Materials:

-

This compound

-

Glacial Acetic Acid

-

Phosphorus Oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Step-by-Step Procedure:

-

In a round-bottom flask, suspend this compound (1 equivalent) in glacial acetic acid (10 volumes).

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride (2 equivalents) dropwise with constant stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

The solid product will precipitate out.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 3-acetyl-6-chloro-4-hydroxycoumarin.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability and is a standard preliminary screening tool for anticancer drug discovery.[7][11][17]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized this compound derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is a widely used technique for preliminary screening of antimicrobial activity.[11][13]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA)

-

Sterile Petri dishes

-

Sterile cotton swabs

-

Sterile cork borer

-

Synthesized this compound derivatives

-

Dimethyl sulfoxide (DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

Step-by-Step Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland turbidity standard.

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate.

-

Well Preparation: Use a sterile cork borer to punch wells (6-8 mm in diameter) in the agar.

-

Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in DMSO) into each well. Also, include a well with DMSO as a negative control and a well with a standard antibiotic as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Characterization of this compound Derivatives

Thorough characterization of synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data for a Representative Derivative (e.g., 3-Acetyl-6-chloro-4-hydroxycoumarin):

-

¹H NMR: The spectrum would be expected to show signals for the acetyl group protons (a singlet around δ 2.5-2.7 ppm), aromatic protons on the coumarin ring (with characteristic splitting patterns), and a downfield signal for the enolic hydroxyl proton.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the lactone and acetyl groups, as well as signals for the aromatic and other carbons in the molecule.[18]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[18]

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The insights and protocols provided in this guide are intended to empower researchers to explore the rich chemical space of these derivatives and unlock their full therapeutic potential. Future research should focus on:

-

Expanding the library of derivatives: Synthesizing a wider range of analogues with diverse substitutions at the C3 position to further probe the structure-activity relationship.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

-

In vivo evaluation: Advancing promising candidates to preclinical animal models to assess their efficacy and safety profiles.

By combining rational design, efficient synthesis, and rigorous biological evaluation, the scientific community can continue to harness the power of the this compound scaffold to develop next-generation therapies for a variety of diseases.

References

-

Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry. Available from: [Link]

-

Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects. Journal of Medicinal and Nanomaterials Chemistry. Available from: [Link]

-

Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. PubMed Central. Available from: [Link]

-

Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. Available from: [Link]

-

Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. PubMed Central. Available from: [Link]

-

A Convenient, Eco-friendly, and Efficient Method for Synthesis of 3,3′-Arylmethylene-bis-4-hydroxycoumarins "On-water". ResearchGate. Available from: [Link]

-

Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review. PubMed. Available from: [Link]

-

1 H NMR spectra of 6-hydroxy-4-methyl-5,7-(bis p-chlorophenylazo)coumarin. ResearchGate. Available from: [Link]

-

Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells. PubMed Central. Available from: [Link]

-

Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. Available from: [Link]

-

The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives. PubMed. Available from: [Link]

-

EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Publishing. Available from: [Link]

-

Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Institutes of Health. Available from: [Link]

-

the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. SciSpace. Available from: [Link]

-

Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. ResearchGate. Available from: [Link]

-

Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. Available from: [Link]

-

Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. MDPI. Available from: [Link]

-

Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. ResearchGate. Available from: [Link]

-

Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. arkat usa. Available from: [Link]

-

Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. MDPI. Available from: [Link]

-

Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. ResearchGate. Available from: [Link]

-

In vitro and in silico antibacterial evaluation of coumarin derivatives against MDR strains of Staphylococcus aureus and Escherichia coli. PubMed. Available from: [Link]

-

Comparison of SAR (structure–activity relationship) of the most active compounds. ResearchGate. Available from: [Link]

-

Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. MDPI. Available from: [Link]

- Process for the production of 4-hydroxycoumarin. Google Patents.

-

Theoretical and experimental investigation of NMR, IR and UV-Visible spectra of hydroxyl-substituted 4-chloromethyl coumarin derivatives. ResearchGate. Available from: [Link]

-

Efficient one-pot synthesis of bis-(4-hydroxycoumarin-3yl) methane derivatives using DMAP as a catalyst studies their antibacterial activity and molecular docking. Journal of Medicinal and Pharmaceutical Allied Sciences. Available from: [Link]

-

Original Research Article. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Chloroquine or Chloroquine-PI3K/Akt Pathway Inhibitor Combinations Strongly Promote γ-Irradiation-Induced Cell Death in Primary Stem-Like Glioma Cells. National Institutes of Health. Available from: [Link]

-

Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity. PubMed. Available from: [Link]

-

Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. SciELO. Available from: [Link]

-

Can VERO or HeLa cell lines be used instead of MCF 7? ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. file.sdiarticle3.com [file.sdiarticle3.com]

- 7. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroquine or Chloroquine-PI3K/Akt Pathway Inhibitor Combinations Strongly Promote γ-Irradiation-Induced Cell Death in Primary Stem-Like Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jmpas.com [jmpas.com]

- 11. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 12. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In vitro and in silico antibacterial evaluation of coumarin derivatives against MDR strains of Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. jmnc.samipubco.com [jmnc.samipubco.com]

- 17. researchgate.net [researchgate.net]

- 18. ijpsr.com [ijpsr.com]

An In-depth Technical Guide to the Mechanism of Action of 6-Chloro-4-hydroxycoumarin

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action for 6-Chloro-4-hydroxycoumarin, a derivative of the 4-hydroxycoumarin class of compounds. Primarily known for their anticoagulant properties, these molecules function as potent inhibitors of the enzyme Vitamin K epoxide reductase (VKOR).[1][2] This document will elucidate the critical role of the Vitamin K cycle in hemostasis, detail the specific molecular interactions between 4-hydroxycoumarins and VKOR, and present the downstream physiological consequences of this inhibition. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to investigate and quantify the activity of VKOR inhibitors. The content is structured to provide drug development professionals, researchers, and scientists with the foundational knowledge and practical methodologies required for advancing studies in this domain.

Introduction: The Central Role of the Vitamin K Cycle in Coagulation

To comprehend the mechanism of this compound, one must first understand the biochemical pathway it targets: the Vitamin K cycle. This metabolic cycle is indispensable for hemostasis, the physiological process that halts bleeding. Its central function is to support the post-translational modification of a specific group of proteins, most notably the vitamin K-dependent coagulation factors: Factor II (prothrombin), Factor VII, Factor IX, and Factor X.[3]

This critical modification, catalyzed by the enzyme γ-glutamylcarboxylase (GGCX), involves the addition of a carboxyl group to specific glutamic acid (Glu) residues on these precursor proteins, converting them to γ-carboxyglutamic acid (Gla) residues.[4] This carboxylation is the linchpin of their biological activity, enabling the proteins to bind calcium ions and subsequently interact with negatively charged phospholipid membranes at the site of vascular injury, a prerequisite for initiating the coagulation cascade.

The carboxylation reaction is energetically driven by the oxidation of vitamin K hydroquinone (KH₂) to vitamin K 2,3-epoxide (KO).[3] For coagulation to be sustained, the resulting KO must be recycled back to its active, reduced KH₂ form. This crucial reductive regeneration is accomplished by the integral endoplasmic reticulum membrane enzyme, Vitamin K epoxide reductase (VKOR) .[3][4][5] The inhibition of VKOR is the primary mechanism through which 4-hydroxycoumarin derivatives, including this compound, exert their pharmacological effect.

Sources

- 1. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of 6-Chloro-4-hydroxycoumarin

Foreword: Unveiling the Luminescent Potential of a Halogenated Coumarin

Coumarins represent a privileged scaffold in medicinal chemistry and materials science, renowned for their diverse biological activities and significant photophysical properties. Within this extensive family, 4-hydroxycoumarins are a particularly interesting subclass, serving as key intermediates in the synthesis of anticoagulants and exhibiting intriguing fluorescent behaviors. This guide focuses on a specific, yet under-characterized member: 6-Chloro-4-hydroxycoumarin. The introduction of a halogen, like chlorine, at the 6-position can substantially modulate the electronic and, consequently, the photophysical properties of the coumarin core.

This document provides a comprehensive technical overview of the anticipated photophysical properties of this compound. In the absence of extensive empirical data for this specific molecule in the public domain, this guide synthesizes information from closely related analogs, theoretical principles, and computational studies to build a predictive framework. More importantly, it offers detailed, field-proven experimental protocols for researchers to fully characterize this compound, ensuring data integrity and reproducibility. Our objective is to equip you not just with what is known, but with the methodology to discover what is not.

Molecular Identity and Structural Considerations

Understanding the foundational structure of this compound is paramount to interpreting its electronic behavior and photophysical characteristics.

Chemical Structure

This compound is a derivative of coumarin featuring a hydroxyl group at the 4-position and a chloro substituent at the 6-position. The presence of the lactone ring, the phenolic hydroxyl group, and the electron-withdrawing chlorine atom are the primary determinants of its electronic and spectroscopic properties.

Caption: Molecular Structure of this compound.

Synthesis Overview

This compound is typically synthesized via established methods for 4-hydroxycoumarin formation, often starting from a corresponding chlorinated phenol. A common route involves the reaction of a phenol with a malonic acid derivative, which upon cyclization, yields the coumarin core. The purity of the final compound is critical for accurate photophysical measurements, and purification is typically achieved by recrystallization or column chromatography.

Core Photophysical Properties: A Predictive Analysis